molecular formula C15H20ClN3O3 B8120742 L-Ornithine-7-amido-4-methylcoumarin hydrochloride

L-Ornithine-7-amido-4-methylcoumarin hydrochloride

Cat. No.: B8120742
M. Wt: 325.79 g/mol
InChI Key: NLCHHFCGQYGJOA-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Ornithine-7-amido-4-methylcoumarin hydrochloride is a compound with a complex structure that includes a chromenyl group and a pentanamide backbone. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine-7-amido-4-methylcoumarin hydrochloride typically involves the reaction of 4-methyl-2-oxochromen-7-ylamine with a suitable pentanamide derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

L-Ornithine-7-amido-4-methylcoumarin hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

L-Ornithine-7-amido-4-methylcoumarin hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Ornithine-7-amido-4-methylcoumarin hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as a substrate for aminopeptidases, leading to the release of fluorescent products that can be measured to study enzyme activity. The chromenyl group plays a crucial role in its fluorescence properties, making it valuable in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Ornithine-7-amido-4-methylcoumarin hydrochloride is unique due to its specific combination of a chromenyl group and a pentanamide backbone, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe for enzyme activity sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3.ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCHHFCGQYGJOA-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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